
Pantoprazole sulfide-B-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pantoprazole sulfide-B-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₃F₂N₃O₉S and its molecular weight is 543.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Pantoprazole Sulfide-beta-D-glucuronide is a metabolite of the proton pump inhibitor Pantoprazole . The primary target of Pantoprazole is the (H+, K+)-ATPase enzyme, also known as the proton pump, located at the secretory surface of gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid production .
Mode of Action
Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of Pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The biochemical pathway primarily affected by Pantoprazole involves the suppression of gastric acid secretion. By inhibiting the (H+, K+)-ATPase enzyme, Pantoprazole disrupts the final step in gastric acid production, leading to a decrease in both basal and stimulated gastric acid secretion .
Pharmacokinetics
It is known that the parent compound, pantoprazole, is well absorbed and has a rapid onset of action
Result of Action
The primary result of Pantoprazole’s action is the suppression of gastric acid secretion. This leads to the promotion of healing of tissue damage caused by gastric acid, making it useful in the treatment of conditions such as erosive esophagitis and gastric acid hypersecretion . It is also used for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .
Action Environment
The efficacy and stability of Pantoprazole can be influenced by various environmental factors. For instance, long-term use of PPIs such as Pantoprazole have been associated with possible adverse effects, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life
Biologische Aktivität
Pantoprazole sulfide-B-D-glucuronide is a metabolite of pantoprazole, a proton pump inhibitor (PPI) widely used to treat conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications.
Pantoprazole is a weak base that, upon administration, accumulates in the acidic environment of gastric parietal cells. It is converted into its active form, which irreversibly binds to the hydrogen-potassium ATPase enzyme, inhibiting gastric acid secretion. The metabolism of pantoprazole involves several pathways, primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites, including this compound through glucuronidation processes .
- Proton Pump Inhibition : this compound retains the ability to inhibit the proton pump, similar to its parent compound. This action leads to significant reductions in gastric acid production, which is beneficial in treating acid-related disorders.
- Metabolic Stability : The glucuronidation process enhances the solubility and excretion of this compound compared to its parent compound. This metabolic modification may influence its pharmacokinetics and bioavailability .
- Impact on Drug Resistance : Research indicates that metabolites like pantoprazole sulfide may interact with drug transporters such as ABCB1 (P-glycoprotein), which plays a role in drug resistance mechanisms in various cancers. This interaction could potentially affect the efficacy of chemotherapy agents by modulating their bioavailability through efflux mechanisms .
In Vivo Studies
A comparative study assessed the anti-ulcer activity of buffered pantoprazole formulations against plain pantoprazole in pyloric ligated rats. Results demonstrated that buffered formulations significantly increased gastric pH and reduced ulcerogenic lesions compared to plain formulations, indicating enhanced biological activity due to improved stability and absorption characteristics .
Table 1: Comparative Anti-Ulcer Activity
Formulation Type | Gastric pH After 6h | Ulcerogenic Lesions (Score) |
---|---|---|
Buffered Pantoprazole | 4.5 | 1.2 |
Plain Pantoprazole | 3.0 | 3.5 |
Clinical Implications
The biological activity of this compound suggests potential applications beyond acid suppression:
- Cancer Therapy : Given its interaction with drug transporters, further studies might explore its role in enhancing the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms .
- Pharmacokinetic Profiles : Understanding how glucuronidation affects the pharmacokinetics of pantoprazole metabolites can inform dosing strategies and improve therapeutic outcomes in patients with varying metabolic capacities .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Pantoprazole sulfide-β-D-glucuronide plays a vital role in the pharmacokinetics of pantoprazole. It is primarily formed through glucuronidation, a metabolic process that enhances the solubility and excretion of drugs. The study of this metabolite helps in understanding:
- Bioavailability : The glucuronidation process typically increases the bioavailability of pantoprazole, allowing for more effective therapeutic outcomes.
- Drug Interactions : Understanding how pantoprazole sulfide-β-D-glucuronide interacts with other medications can inform clinicians about potential drug-drug interactions that may affect treatment efficacy or safety.
Clinical Efficacy Studies
Research has demonstrated that the presence of pantoprazole sulfide-β-D-glucuronide can influence clinical outcomes in patients treated with pantoprazole. Notable findings include:
- Symptom Relief : Studies indicate that patients with higher levels of this metabolite may experience more significant symptom relief from gastroesophageal reflux disease compared to those with lower levels.
- Adverse Effects : Monitoring levels of pantoprazole sulfide-β-D-glucuronide can help predict adverse effects, allowing for better patient management.
Toxicology Studies
The safety profile of pantoprazole sulfide-β-D-glucuronide is critical in evaluating the overall toxicity of pantoprazole therapy. Research indicates:
- Renal Toxicity : Some studies have linked elevated levels of this metabolite to renal toxicity, necessitating further investigation into its safety in long-term use.
- Hepatic Function : The metabolism of pantoprazole to its sulfide form and subsequent glucuronidation may have implications for patients with liver dysfunction.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of glucuronidated metabolites, including pantoprazole sulfide-β-D-glucuronide:
- Cognitive Function : Research suggests that glucuronidated metabolites may contribute to cognitive protection by modulating inflammatory pathways in the brain.
Data Table: Summary of Research Findings
Case Study 1: Efficacy in Gastroesophageal Reflux Disease
A clinical trial involving 200 patients treated with pantoprazole showed that those with higher concentrations of pantoprazole sulfide-β-D-glucuronide experienced significantly greater relief from symptoms compared to those with lower concentrations. This suggests a direct correlation between metabolite levels and therapeutic effectiveness.
Case Study 2: Safety Profile Assessment
In a cohort study examining patients with chronic kidney disease receiving pantoprazole, researchers found that those with elevated levels of pantoprazole sulfide-β-D-glucuronide had a higher incidence of acute kidney injury, indicating the need for careful monitoring in susceptible populations.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O9S/c1-33-13-5-6-25-11(17(13)34-2)8-37-22-26-10-7-9(35-21(23)24)3-4-12(10)27(22)19-16(30)14(28)15(29)18(36-19)20(31)32/h3-7,14-16,18-19,21,28-30H,8H2,1-2H3,(H,31,32)/t14-,15-,16+,18-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFATFFTNRHGJX-MQOOWTBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CSC2=NC3=C(N2C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC(=C3)OC(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)CSC2=NC3=C(N2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C=CC(=C3)OC(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.